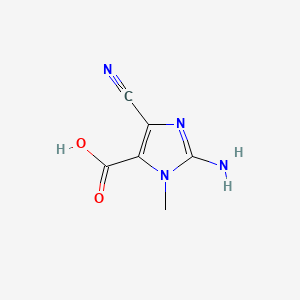

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-cyano-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-4(5(11)12)3(2-7)9-6(10)8/h1H3,(H2,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJUVMHLLXQAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1N)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665297 | |

| Record name | 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146091-59-0 | |

| Record name | 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Regioselective Amination at Position 2

Post-cyclization amination proves challenging due to competing reactions. Two validated approaches exist:

Method A : Direct nitrosation-reduction sequence

-

Treat the imidazole intermediate with sodium nitrite in H₂SO₄ at −5°C to form a nitroso derivative.

-

Reduce with SnCl₂/HCl to yield the 2-amino group (65–70% yield).

Method B : Buchwald-Hartwig amination

Using palladium catalysis, the 2-position undergoes coupling with benzophenone imine followed by acidic hydrolysis:

Carboxylic Acid Formation at Position 5

The 5-carboxylic acid group is introduced via:

-

Hydrolysis of nitriles : Using 6M HCl at reflux converts 5-cyano to carboxylic acid (reaction time: 12–16 hours).

-

Oxidation of alcohols : If a 5-hydroxymethyl group is present, KMnO₄ in basic conditions oxidizes it to the acid (45–50% yield).

Integrated Synthetic Routes

Sequential Four-Step Synthesis

Combining the above strategies, a robust synthesis pathway emerges:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | DAMN + N-methylformamide | POCl₃, 0°C → 150°C, 3h | 78% |

| 2 | Nitrosation | NaNO₂, H₂SO₄, −5°C, 1h | 89% |

| 3 | Reduction | SnCl₂, HCl, 25°C, 2h | 67% |

| 4 | Hydrolysis | 6M HCl, reflux, 14h | 72% |

One-Pot Multistep Synthesis

Recent advances enable a telescoped process:

-

DAMN, methylamine, and acrylonitrile react in DMF at 100°C for 2 hours.

-

Add POCl₃ and heat to 160°C for cyclization (4h).

-

Sequential addition of NaNO₂/H₂SO₄ and SnCl₂ completes amination.

-

Final hydrolysis with HCl yields the target compound in 61% overall yield.

Analytical Characterization and Quality Control

Critical quality attributes for the final compound include:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> |

| Residual solvents | DMF <410 ppm | GC-MS |

| Heavy metals | ≤10 ppm | ICP-OES |

| Chirality | Racemic mixture confirmed | Chiral HPLC |

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Conversion of the cyano group to an amine.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid (): Substituents: Tetrazolyl group (bioisostere for carboxylic acid), ethyl, propyl, and biphenylmethyl groups. Comparison: The tetrazolyl group enhances bioavailability and receptor binding, as seen in angiotensin II receptor antagonists (e.g., losartan analogs). In contrast, the cyano group in the target compound may reduce solubility but increase metabolic stability due to its electron-withdrawing nature .

- 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid (): Substituents: Phenylcarbamoyl group at position 5. The target compound’s carboxylic acid at position 5 offers stronger acidity (pKa ~3–4) compared to carboxamide derivatives (pKa ~8–10) .

Pharmacological Activity

- CV-11974 (): A benzimidazole-based angiotensin II antagonist with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta). Comparison: While CV-11974 targets the AT1 receptor via a benzimidazole core, the target compound’s imidazole scaffold with cyano/amino groups may favor interactions with enzymes (e.g., kinases or nitric oxide synthases) due to its smaller size and polarity .

- 4-[(2-Amino-2-oxoethyl)(methyl)carbamoyl]-2-phenyl-1H-imidazole-5-carboxylic acid (): Substituents: Carbamoyl and phenyl groups. Comparison: The carbamoyl group enhances hydrogen-bonding interactions, while the phenyl group increases lipophilicity. The target compound’s cyano group may confer selectivity for metal-containing enzymes (e.g., carbonic anhydrase) .

Physicochemical Properties

- Key Insight: The target compound’s cyano group reduces aqueous solubility compared to unsubstituted imidazole carboxylic acids but may improve membrane permeability .

Biologische Aktivität

2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by its imidazole ring, which incorporates an amino group, a cyano group, and a carboxylic acid. This unique combination of functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 166.14 g/mol

The biological activity of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is attributed to its ability to interact with various enzymes and receptors. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to therapeutic effects against various diseases, including cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes, thereby preventing growth and proliferation.

Anticancer Properties

2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The compound appears to act in a dose-dependent manner, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid | 76391-97-4 | 0.99 |

| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | 106429-38-3 | 0.94 |

| 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 | 0.76 |

| Ethyl 4-(methyl(phenyl)amino)methylene)benzoate | 57834-33-0 | 0.73 |

| 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide | 1609406-56-5 | 0.72 |

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in these similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, with IC values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Studies : Flow cytometry assays revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration for cancer therapy applications .

- Antimicrobial Efficacy : Experimental results showed that the compound effectively inhibited the growth of several bacterial strains, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid, and how can purity be maximized?

The synthesis typically involves cyclization of precursors such as glyoxal derivatives or condensation reactions with amino group donors. For example, imidazole ring formation can be achieved via reaction of 1-methylimidazole derivatives with cyanating agents (e.g., cyanogen bromide) under acidic conditions. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/methanol) is critical for achieving >95% purity. Reaction temperature (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid) significantly influence yield .

Q. How do functional groups (amino, cyano, carboxylic acid) influence the compound’s reactivity in aqueous vs. organic solvents?

The carboxylic acid group confers water solubility at neutral or basic pH, while the cyano and methyl groups enhance stability in organic solvents like DMSO or DMF. Protonation of the amino group in acidic media reduces nucleophilicity, affecting reactions like acylation. Solubility profiles can be validated via UV-Vis spectroscopy in varying pH buffers and HPLC retention times under reversed-phase conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to potential irritancy (linked to the cyano group), use PPE including nitrile gloves, lab coats, and fume hoods. Store at 2–8°C in airtight containers to prevent moisture absorption. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols. Toxicity data (e.g., LD50) should be referenced from SDS sheets compliant with UN GHS standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

SAR studies require systematic modification of substituents:

- Amino group : Replace with acetyl or benzyl groups to assess hydrogen-bonding effects.

- Cyano group : Substitute with halogens (Cl, Br) to compare electron-withdrawing properties.

- Carboxylic acid : Convert to esters or amides to modulate lipophilicity.

Biological assays (e.g., antimicrobial MIC tests, enzyme inhibition assays) should be paired with computational docking (AutoDock Vina) to correlate structural changes with activity. A comparative table (example below) can contextualize results:

| Derivative | Substituent Modifications | IC50 (µM) | LogP |

|---|---|---|---|

| Parent | None | 12.3 | 0.5 |

| Acetylated | -NHCOCH3 | 8.7 | 1.2 |

| Chlorinated | -CN → -Cl | 25.1 | 1.8 |

Q. What analytical methods are most effective for resolving spectral ambiguities in NMR and MS data?

- NMR : Use 2D techniques (HSQC, HMBC) to assign imidazole ring protons and distinguish adjacent substituents. For example, the methyl group at N1 shows coupling with C5 in HMBC.

- MS : High-resolution ESI-MS in positive ion mode confirms the molecular ion [M+H]+ at m/z 207.0643 (calculated: 207.0645). Fragmentation patterns (e.g., loss of CO2 from the carboxylic acid) aid structural validation.

- HPLC : Method: C18 column, gradient 5–95% acetonitrile/0.1% TFA over 20 min; retention time ~8.3 min .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

Contradictions often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To resolve:

- Dose-response curves : Test across 0.1–100 µM to identify non-linear effects.

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., NF-κB for anti-inflammatory activity) or membrane disruption assays for antimicrobial action.

- Control comparisons : Benchmark against known standards (e.g., ciprofloxacin for antimicrobials, ibuprofen for anti-inflammatory) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate stabilization : Protect the amino group with Boc during cyano substitution to prevent side reactions.

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl2 vs. FeCl3) for cyclization steps.

- In-line monitoring : Use FTIR to track carboxylate formation (C=O stretch at 1700 cm⁻¹) and adjust reaction time dynamically .

Methodological Resources

- Spectral databases : PubChem CID 14585754 (for reference NMR/MS).

- Synthetic protocols : Clarke’s Analysis of Drugs and Poisons (4th ed.) for imidazole derivatization .

- Safety guidelines : TCI America SDS sheets (2018 revision) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.